3-(3-Fluoro-phenyl)-3-hydroxy-2-(1-methyl-1H-benzoimidazol-2-yl)-acrylonitrile
Overview
Description
3-(3-Fluoro-phenyl)-3-hydroxy-2-(1-methyl-1H-benzoimidazol-2-yl)-acrylonitrile is a complex organic compound characterized by its unique structural features, including a fluoro-substituted phenyl ring, a hydroxy group, a benzoimidazole moiety, and an acrylonitrile group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-phenyl)-3-hydroxy-2-(1-methyl-1H-benzoimidazol-2-yl)-acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoimidazole Core: The synthesis begins with the preparation of the 1-methyl-1H-benzoimidazole core. This can be achieved by the condensation of o-phenylenediamine with methyl formate under acidic conditions.
Introduction of the Fluoro-phenyl Group:
Formation of the Acrylonitrile Moiety: The final step includes the formation of the acrylonitrile group via a Knoevenagel condensation reaction between the benzoimidazole derivative and a suitable aldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-phenyl)-3-hydroxy-2-(1-methyl-1H-benzoimidazol-2-yl)-acrylonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, 3-(3-Fluoro-phenyl)-3-hydroxy-2-(1-methyl-1H-benzoimidazol-2-yl)-acrylonitrile is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-phenyl)-3-hydroxy-2-(1-methyl-1H-benzoimidazol-2-yl)-acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking its activity. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-phenyl)-3-hydroxy-2-(1-methyl-1H-benzoimidazol-2-yl)-acrylonitrile
- 3-(3-Bromo-phenyl)-3-hydroxy-2-(1-methyl-1H-benzoimidazol-2-yl)-acrylonitrile
- 3-(3-Methyl-phenyl)-3-hydroxy-2-(1-methyl-1H-benzoimidazol-2-yl)-acrylonitrile
Uniqueness
The uniqueness of 3-(3-Fluoro-phenyl)-3-hydroxy-2-(1-methyl-1H-benzoimidazol-2-yl)-acrylonitrile lies in the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(Z)-3-(3-fluorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O/c1-21-15-8-3-2-7-14(15)20-17(21)13(10-19)16(22)11-5-4-6-12(18)9-11/h2-9,22H,1H3/b16-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKSBMGLPBGJBF-SSZFMOIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(C3=CC(=CC=C3)F)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC(=CC=C3)F)\O)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327179 | |
Record name | (Z)-3-(3-fluorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101327179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202573 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
476283-42-8 | |
Record name | (Z)-3-(3-fluorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101327179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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